molecular formula C15H17NO6 B095888 Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester CAS No. 17394-77-3

Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester

Cat. No.: B095888
CAS No.: 17394-77-3
M. Wt: 307.3 g/mol
InChI Key: XQBHPGINZRUJMP-UHFFFAOYSA-N
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Description

Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester is a chemical compound with the molecular formula C15H17NO6. It is known for its unique structure, which includes a benzodioxole ring and a propanedioic acid ester group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester can be synthesized through a multi-step process involving the reaction of diethyl malonate with 1,3-benzodioxole-5-amine. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with the amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)
Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester can be effectively analyzed using reverse phase HPLC. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid is substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, as well as for pharmacokinetic studies .

2. Spectroscopic Analysis
The compound has been characterized using various spectroscopic techniques including Mass Spectrometry (MS), which provides insights into its molecular structure and stability. A mass spectrum analysis indicated the retention time and fragmentation patterns relevant for identifying the compound in complex mixtures .

Pharmacological Applications

1. Drug Development
Propanedioic acid derivatives have been investigated for their potential therapeutic effects. For instance, studies have shown that compounds related to propanedioic acid exhibit antimicrobial and antioxidant activities. These properties make them candidates for development in pharmaceuticals aimed at treating infections or oxidative stress-related conditions .

2. Toxicological Studies
Toxicological assessments have indicated that propanedioic acid derivatives are generally safe at specified dosages. For example, the NOAEL (No Observed Adverse Effect Level) was determined to be 1000 mg/kg/day in repeated dose toxicity studies involving rats . Such findings are crucial for evaluating the safety of these compounds in drug formulations.

Environmental Applications

1. Environmental Safety Assessments
Propanedioic acid derivatives have been evaluated under environmental safety standards. Studies show that they do not exhibit persistent bioaccumulative toxicity (PBT) characteristics, which is essential for regulatory compliance in chemical manufacturing and usage . Risk quotients based on current usage volumes indicate a low environmental risk profile.

Case Studies

Study Objective Findings
Hall et al., 2012Toxicological evaluation of diethyl malonate (a related compound)NOAEL established at 1000 mg/kg/day; no significant adverse effects observed
RIFM StudiesSensitization potential assessmentDiethyl malonate did not induce sensitization reactions in human tests at concentrations up to 20%
OECD StudyEnvironmental risk assessmentCompound classified as non-PBT with low risk quotients

Mechanism of Action

The mechanism of action of propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester involves its interaction with various molecular targets. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester (commonly referred to as diethyl 3-(1,3-benzodioxol-5-ylamino)propanedioate) is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₇N₁O₆
  • CAS Number : 86562-36-1
  • Molecular Weight : 305.30 g/mol

Structure Representation

Chemical Structure

Pharmacological Properties

Research indicates that propanedioic acid derivatives exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to diethyl 3-(1,3-benzodioxol-5-ylamino)propanedioate possess antibacterial properties. For instance, a study involving secondary metabolites from Penicillium expansum highlighted the antibacterial activity of related compounds .
  • Toxicity Profile : Toxicological assessments reveal that diethyl malonate (a related compound) has an LD50 greater than 2000 mg/kg in acute oral toxicity studies, suggesting a relatively low toxicity profile . The NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was established at 1000 mg/kg/day, indicating safety at this dosage level .

Genotoxicity and Reproductive Toxicity

The genotoxic potential of propanedioic acid derivatives appears minimal. Studies indicate that these compounds are not expected to be genotoxic based on structural analysis and human studies . In terms of reproductive toxicity, the NOAEL for diethyl malonate was also found to be high (1000 mg/kg/day), indicating no significant reproductive risks at this level .

Case Studies

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy of propanedioic acid derivatives.
    • Methodology : Utilized agar diffusion methods against various bacterial strains.
    • Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Toxicological Assessment :
    • Study Design : A repeated dose toxicity study in Wistar rats.
    • Findings : No adverse effects were observed in liver weights or clinical chemistry parameters among treated animals, although there was an increase in hepatocellular hypertrophy at higher doses .

Table of Biological Activities

Activity TypeResultReference
AntimicrobialEffective against S. aureus and E. coli
GenotoxicityNot genotoxic
Reproductive ToxicityNOAEL = 1000 mg/kg/day
Acute ToxicityLD50 > 2000 mg/kg

Properties

IUPAC Name

diethyl 2-[(1,3-benzodioxol-5-ylamino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-3-19-14(17)11(15(18)20-4-2)8-16-10-5-6-12-13(7-10)22-9-21-12/h5-8,16H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBHPGINZRUJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=C(C=C1)OCO2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066194
Record name Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester
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Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17394-77-3
Record name 1,3-Diethyl 2-[(1,3-benzodioxol-5-ylamino)methylene]propanedioate
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Record name Propanedioic acid, 2-((1,3-benzodioxol-5-ylamino)methylene)-, 1,3-diethyl ester
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Record name Propanedioic acid, 2-[(1,3-benzodioxol-5-ylamino)methylene]-, 1,3-diethyl ester
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Record name Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester
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Record name Diethyl [[3,4-(methylenedioxy)anilino]methylene]malonate
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Record name diethyl 2-[(1,3-benzodioxol-5-ylamino)methylene]malonate
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